2-(2-(Benzyloxy)ethyl)-1,3-dioxolane
Overview
Description
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane typically involves the reaction of a benzyloxyethyl derivative with a dioxolane precursor. One common method is the reaction of 2-benzyloxyethanol with 1,3-dioxolane in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxyethyl group to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 2-Benzyloxyethanol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)ethyl)-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring forms a stable acetal linkage with carbonyl groups, preventing unwanted reactions during synthetic processes. This stability is crucial for the selective protection and deprotection of functional groups in complex organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyethyl chloroformate: Used as a reagent in organic synthesis.
2-Benzyloxy-1-methylpyridinium triflate: A reagent for the synthesis of benzyl ethers and esters.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: An antifungal compound with structural similarities.
Uniqueness
2-(2-(Benzyloxy)ethyl)-1,3-dioxolane is unique due to its dual functionality as a protecting group and its ability to undergo various chemical transformations. This versatility makes it a valuable tool in organic synthesis, particularly in the preparation of complex molecules.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O3/c1-2-4-11(5-3-1)10-13-7-6-12-14-8-9-15-12/h1-5,12H,6-10H2 |
InChI Key |
CTLJXJBNAWKXJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.